2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549018-81-5
VCID: VC11841689
InChI: InChI=1S/C16H15F3N6S/c1-10-21-13(16(17,18)19)8-14(22-10)24-4-6-25(7-5-24)15-23-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F
Molecular Formula: C16H15F3N6S
Molecular Weight: 380.4 g/mol

2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 2549018-81-5

Cat. No.: VC11841689

Molecular Formula: C16H15F3N6S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine - 2549018-81-5

Specification

CAS No. 2549018-81-5
Molecular Formula C16H15F3N6S
Molecular Weight 380.4 g/mol
IUPAC Name 2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C16H15F3N6S/c1-10-21-13(16(17,18)19)8-14(22-10)24-4-6-25(7-5-24)15-23-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3
Standard InChI Key BKXXXJGAOCQRHI-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:

  • 2-Methyl group: Enhances lipophilicity and modulates electronic effects.

  • 4-Piperazinyl- thiazolo[4,5-c]pyridine: A bicyclic system fused to a piperazine ring, enabling hydrogen bonding and π-π interactions.

  • 6-Trifluoromethyl group: Improves metabolic stability and membrane permeability via fluorine’s electronegativity.

The IUPAC name, 2-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]- thiazolo[4,5-c]pyridine, reflects this arrangement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₆S
Molecular Weight380.4 g/mol
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F
InChIKeyBKXXXJGAOCQRHI-UHFFFAOYSA-N

Electronic and Steric Features

  • Pyrimidine Ring: Acts as a planar scaffold for intermolecular interactions.

  • Piperazine Linker: Introduces conformational flexibility, critical for target binding .

  • Thiazolo[4,5-c]pyridine: Contributes to aromatic stacking and potential kinase inhibition .

Synthetic Pathways

Retrosynthetic Analysis

While explicit synthesis details for this compound are unpublished, plausible routes involve:

  • Pyrimidine Formation: Condensation of thiourea with β-diketones or cyanamide derivatives.

  • Piperazine Coupling: Ullmann or Buchwald-Hartwig amination to attach the piperazine-thiazolo moiety .

  • Trifluoromethylation: Radical or nucleophilic substitution using CF₃ sources like TMSCF₃.

Key Challenges

  • Regioselectivity: Ensuring correct substitution on the pyrimidine ring.

  • Stability of Thiazolo Ring: Avoiding ring-opening during acidic/basic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (piperazine CH₂), δ 6.8–8.2 ppm (aromatic protons).

  • ¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and thiazole carbons (~150 ppm).

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 380.4 (M+H⁺), consistent with the molecular formula.

Biological Activity and Applications

Hypothesized Targets

Based on structural analogs (e.g., GRK5 modulators in ), potential targets include:

  • Kinases: Thiazolo rings often bind ATP pockets.

  • GPCRs: Piperazine moieties interact with serotonin or dopamine receptors .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
Imidazo[4,5-c]pyridineGRK512
Similar thiazolo-pyridineCDK245

ADME Predictions

  • LogP: ~3.1 (moderate lipophilicity).

  • Solubility: <10 µM in aqueous buffers (limited by trifluoromethyl group).

Future Research Directions

  • Target Identification: Proteomic profiling to elucidate binding partners.

  • SAR Studies: Modifying the piperazine or thiazolo ring to optimize potency.

  • In Vivo Efficacy: Testing in disease models (e.g., cancer, CNS disorders) .

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